The synthesis of vinorelbine can be achieved through two primary pathways:
The Nugent–RajanBabu reagent is employed for the selective de-oxygenation of leurosine, followed by a series of reactions involving N-bromosuccinimide and trifluoroacetic acid, culminating in the formation of vinorelbine .
Vinorelbine has the following molecular formula: with a molar mass of approximately 778.947 g/mol. Its structure features a complex arrangement characteristic of vinca alkaloids, which includes multiple rings and functional groups that contribute to its biological activity .
Vinorelbine undergoes various chemical reactions that are critical for its pharmacological activity:
The interaction with tubulin alters the dynamics of microtubule assembly and disassembly, essential for normal cell division processes .
Vinorelbine exerts its anticancer effects primarily through the inhibition of mitosis. By binding to tubulin, it prevents the normal function of microtubules necessary for chromosome separation during cell division. This leads to cell cycle arrest at the metaphase stage and induces programmed cell death (apoptosis) in susceptible cancer cells .
Pharmacokinetic studies indicate that vinorelbine has an oral bioavailability of approximately 43% ± 14%, with significant protein binding (79% to 91%) and a half-life ranging from 27.7 to 43.6 hours .
Navelbine is primarily used in clinical oncology for treating various types of cancer:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2